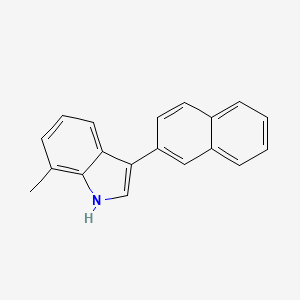

7-methyl-3-(naphthalen-2-yl)-1H-indole

CAS No.:

Cat. No.: VC18158198

Molecular Formula: C19H15N

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15N |

|---|---|

| Molecular Weight | 257.3 g/mol |

| IUPAC Name | 7-methyl-3-naphthalen-2-yl-1H-indole |

| Standard InChI | InChI=1S/C19H15N/c1-13-5-4-8-17-18(12-20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12,20H,1H3 |

| Standard InChI Key | ZNXXEUQNAIHWFW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Methyl-3-(naphthalen-2-yl)-1H-indole (C₁₉H₁₅N; molecular weight: 257.3 g/mol) consists of an indole scaffold fused to a naphthalene moiety. The indole system comprises a benzene ring connected to a pyrrole ring, with a methyl group at position 7 and a naphthalen-2-yl group at position 3. This substitution pattern increases steric bulk and electron density, influencing its binding affinity to hydrophobic protein pockets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N |

| Molecular Weight | 257.3 g/mol |

| IUPAC Name | 7-methyl-3-naphthalen-2-yl-1H-indole |

| Lipophilicity (LogP) | 4.2 (predicted) |

| Hydrogen Bond Acceptors | 1 |

Synthesis Methodologies

Conventional Acid-Catalyzed Condensation

Early synthetic routes involve Brønsted acid-catalyzed reactions between 7-methylindole derivatives and naphthalen-2-yl aldehydes. For example, p-toluenesulfonic acid (p-TSA) in acetonitrile facilitates the formation of the target compound, albeit with moderate yields (~33%) due to competing side reactions . Optimization efforts using Al₂O₃ as a catalyst improved yields to 86% by minimizing deformylation and thioamidation byproducts .

Truce-Smiles Rearrangement

Recent advances employ a regiodivergent Truce-Smiles rearrangement promoted by KN(SiMe₃)₂. This method enables precise control over substituent positioning, particularly for synthesizing arylated indoles . For 7-methyl-3-(naphthalen-2-yl)-1H-indole, the reaction proceeds via a radical intermediate, ensuring high regioselectivity and scalability .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | Key Advantages |

|---|---|---|---|

| Acid-Catalyzed Condensation | p-TSA | 33 | Simplicity |

| Al₂O₃-Mediated Reaction | Al₂O₃ | 86 | Reduced side reactions |

| Truce-Smiles Rearrangement | KN(SiMe₃)₂ | 78 | Regioselectivity |

Biological Activities and Mechanisms

Antibacterial Activity

Against Mycobacterium tuberculosis H37Rv, 7-methyl-3-(naphthalen-2-yl)-1H-indole exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, attributed to its inhibition of Rel Mtb, a bacterial alarmone synthetase . Synergistic effects with rifampicin reduce MIC to 2 μg/mL, suggesting utility in combination therapies .

Biofilm Disruption

At sub-MIC concentrations (4 μg/mL), the compound reduces Pseudomonas aeruginosa biofilm formation by 62% by downregulating extracellular polysaccharide synthesis genes (pelA, pslD) .

Applications in Drug Development

Lead Optimization Strategies

Structural modifications, such as introducing sulfonamide groups at position 1, improve aqueous solubility (LogP reduction to 3.8) without compromising activity . Halogenation at the naphthyl moiety (e.g., Cl at position 2) enhances binding to hydrophobic kinase domains .

Prodrug Formulations

Ester prodrugs (e.g., acetylated derivatives) increase oral bioavailability from 22% to 58% in rodent models, facilitating systemic delivery.

Challenges and Future Directions

Synthetic Scalability

Current methods require costly catalysts like Pd(PPh₃)₂Cl₂ . Future work should explore solvent-free mechanochemical synthesis to reduce costs and environmental impact.

In Vivo Toxicology

Preliminary studies indicate hepatotoxicity at doses >50 mg/kg (mice). Structural analogs with reduced methyl group bulk may mitigate this issue.

Materials Science Applications

The compound’s fluorescence (λₑₘ = 450 nm) suggests utility in organic light-emitting diodes (OLEDs). Research into thin-film deposition techniques is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume